Diisononyl adipate is a synthetic ester derived from adipic acid and isononanol, primarily used as a plasticizer in various applications. This compound is valued for its ability to enhance the flexibility and durability of polymers, making it a popular choice in the production of flexible PVC and other materials. Diisononyl adipate is characterized by its low volatility and excellent thermal stability, which contribute to its effectiveness in various formulations.
Diisononyl adipate is synthesized from adipic acid, a common dicarboxylic acid, and isononanol, which is an alcohol derived from the oligomerization of propylene. The synthesis typically involves esterification reactions, where the carboxylic acid reacts with the alcohol under specific conditions to form the ester.
Diisononyl adipate falls under the category of plasticizers, specifically classified as a phthalate alternative. It is often used in applications requiring non-toxic or environmentally friendly materials, making it suitable for use in consumer products.
The synthesis of diisononyl adipate can be achieved through several methods, primarily involving the esterification of adipic acid with isononanol. The following are notable methods:
Diisononyl adipate has a molecular formula of and a molecular weight of approximately 370.57 g/mol. The structure consists of two isononyl groups attached to an adipate backbone.
This structure contributes to its properties as a plasticizer, allowing for flexibility and compatibility with various polymer matrices.
Diisononyl adipate can undergo several chemical reactions:
The mechanism by which diisononyl adipate acts as a plasticizer involves its ability to disrupt intermolecular forces within polymer chains. By inserting itself between polymer chains:
This action results in materials that are more pliable and resistant to cracking under stress.
Diisononyl adipate exhibits several important physical and chemical properties:
These properties make diisononyl adipate an effective choice for various industrial applications.
Diisononyl adipate finds extensive use across multiple sectors:
Biocatalytic synthesis of diisononyl adipate (DINA) represents a paradigm shift toward sustainable ester production. This process employs lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) to catalyze the esterification between adipic acid and isononyl alcohol under mild conditions. The reaction follows a ping-pong bi-bi mechanism, where the lipase forms an acyl-enzyme intermediate with adipic acid before nucleophilic attack by the alcohol [5] [6]. Unlike traditional acid catalysis, enzymatic routes eliminate side reactions (e.g., ether formation) and operate at 60–90°C, reducing energy inputs by ∼40% compared to chemical methods requiring >140°C [5].
A critical breakthrough involves branched-chain substrate engineering. Isononyl alcohol’s β-methyl branching imposes steric challenges for lipases. Candida antarctica Lipase B (CALB), immobilized as Novozym 435, demonstrates exceptional adaptability due to its spacious active site, achieving >95% conversion for DINA within 6–8 hours at 70°C in solvent-free systems [5]. Molecular dynamics simulations confirm CALB’s conformational flexibility accommodates branched alcohols through hydrophobic pocket adjustments [3].
Table 1: Biocatalytic Performance in DINA Synthesis
| Lipase Type | Immobilization Support | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| CALB (Lipozyme 435) | Acrylic resin | 70 | 6 | 98 |
| Thermomyces lanuginosus | Silica nanoparticles | 80 | 10 | 85 |
| Rhizomucor miehei | Magnetic nanoparticles | 75 | 12 | 78 |
Data compiled from solvent-free batch reactions at 5% biocatalyst loading [3] [5].
Solvent-free systems amplify DINA synthesis efficiency by elevating substrate concentrations and simplifying downstream purification. Immobilized lipases excel in these anhydrous environments, where water activity (aw) dictates reaction equilibrium. Maintaining aw < 0.2 via molecular sieves shifts esterification toward completion by preventing hydrolytic reversal [6]. CALB’s stability under dehydration enables >15 reaction cycles with <10% activity loss, attributed to rigid covalent bonding to carriers that minimize conformational denaturation [5] [6].
Molar ratio optimization proves critical. A 1:1 adipic acid/isononyl alcohol ratio risks acid-induced enzyme inhibition. Excess alcohol (1.5:1 alcohol/acid) enhances conversion to 99% but demands precise control to avoid viscosity-driven mass transfer limitations. Stirring at ≥350 rpm ensures adequate substrate diffusion to immobilized enzyme active sites [5] [6]. Continuous packed-bed reactors (PBRs) with immobilized lipases further optimize productivity, achieving space-time yields of 500 g·L⁻¹·h⁻¹ by eliminating batch recharging phases [6].
The transition from chemical to enzymatic DINA synthesis hinges on sustainability and precision metrics. Conventional acid catalysis employs sulfuric acid or p-toluenesulfonic acid at 120–160°C, generating toxic by-products (e.g., sulfonated tars) that necessitate costly purification. Chemical routes exhibit carbon efficiencies of 65–75%, whereas enzymatic pathways reach 92–95% by avoiding decarboxylation [3] [7].
Economic analysis reveals trade-offs: immobilized lipases cost ∼$1,000/kg but enable 50+ recycles, reducing biocatalyst contribution to $20/kg DINA. Chemical catalysts cost $5/kg but yield inferior purity (90–93% vs. 99%), escalating downstream expenses [3] . Life-cycle assessment (LCA) quantifies enzymatic advantages: 60% lower global warming potential and 45% reduced energy use versus petrochemical routes .
Operational constraints persist for biocatalysis. Short-chain adipic acid (log P = 0.08) can hydrate enzyme particles, while isononyl alcohol (log P = 3.5) may induce solvent toxicity at high concentrations. Hybrid strategies—adsorbing acids onto ion-exchange resins while exposing alcohols to lipases—mitigate inactivation [3] [6].
Scalable DINA biosynthesis mandates multiparameter optimization:
Continuous processing in PBRs demonstrates industrial viability. Utilizing CALB immobilized on silica monolithic carriers, a pilot-scale reactor (50 L volume) produced 1.2 tons/day of DINA with productivity sustained over 720 hours. Key to longevity was periodic reactivation by washing with tert-butanol to dissolve accumulated substrates [5] [6].
Green metrics validation: Enzymatic DINA synthesis achieves an E-factor (waste per product unit) of 0.15 versus 5.2 for chemical routes, and a process mass intensity (PMI) of 1.2 kg·kg⁻¹, affirming minimal waste generation [5].
Carrier innovations critically enhance lipase performance in DINA synthesis. Traditional acrylic resins (e.g., Novozym 435) suffer from limited porosity (<50 nm pores), restricting substrate access to immobilized enzymes. Next-generation carriers address this via:
Table 2: Advanced Carrier Materials for Lipase Immobilization
| Carrier Material | Surface Area (m²/g) | Enzyme Loading (mg/g) | Operational Stability (Cycles) | DINA Yield (%) |
|---|---|---|---|---|
| HTC Carbon | 950 | 120 | 25 | 99 |
| Magnetic Nanoparticles | 210 | 85 | 30 | 96 |
| MOF (ZIF-8) | 1,800 | 200 | 50 | 98 |
| Acrylic Resin (Reference) | 110 | 45 | 15 | 95 |
Data from solvent-free esterification at 70°C [1] [4].
Dynamic carrier systems incorporating stimuli-responsive polymers (e.g., pH-switchable hydrogels) enable reversible enzyme release and re-immobilization, simplifying carrier regeneration. These systems reduce long-term carrier costs by 40% [4]. Machine learning models now accelerate carrier design, predicting optimal pore size (15–30 nm) and surface chemistry (C18 alkyl chains) for DINA synthesis, slashing development time from years to months [4].
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